BenchChemオンラインストアへようこそ!

7-Benzyl-1H-purine-2,6(3H,7H)-dione

Phosphodiesterase inhibition cAMP signaling Calcium-dependent PDE

7-Benzyl-1H-purine-2,6(3H,7H)-dione (7-benzylxanthine) is a privileged N7-substituted xanthine intermediate enabling regioselective N9-alkylation and synthesis of 3-substituted xanthines—transformations inaccessible with unsubstituted precursors. Its 7-benzyl-IBMX derivative achieves a 5-fold PDE selectivity advantage over IBMX (IC50 1.5 μM vs 7.5 μM) with reduced adenosine receptor off-target effects. Ideal for medicinal chemistry SAR campaigns and organometallic NHC ligand development. Available in research to bulk quantities with ≥98% purity.

Molecular Formula C12H10N4O2
Molecular Weight 242.238
CAS No. 56160-64-6
Cat. No. B2681053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-1H-purine-2,6(3H,7H)-dione
CAS56160-64-6
Molecular FormulaC12H10N4O2
Molecular Weight242.238
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3
InChIInChI=1S/C12H10N4O2/c17-11-9-10(14-12(18)15-11)13-7-16(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,17,18)
InChIKeyXDUTVTQACWYOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyl-1H-purine-2,6(3H,7H)-dione (CAS 56160-64-6): Chemical Identity and Core Properties


7-Benzyl-1H-purine-2,6(3H,7H)-dione (synonym 7-benzylxanthine) is a 7-substituted xanthine derivative with the molecular formula C12H10N4O2 and a molecular weight of 242.23 g/mol [1]. It is structurally distinguished by a benzyl group at the N7 position of the purine-2,6-dione core. This substitution pattern imparts distinct physicochemical properties, including an XLogP3 value of 0.7, and renders it a valuable synthetic intermediate in the preparation of biologically active xanthine analogs [1].

Why 7-Benzylxanthine Cannot Be Substituted with Common Xanthines: Differential Activity Profiles Drive Selection


Substitution of xanthines at the N7 position fundamentally alters their biological activity and synthetic utility relative to unsubstituted or 1,3-disubstituted analogs such as theophylline or caffeine. While 1,3-dimethylxanthine (theophylline) is a moderate adenosine antagonist with limited phosphodiesterase (PDE) inhibitory activity, introduction of a 7-benzyl group—as exemplified by 7-benzyl-IBMX—dramatically enhances inhibition of calcium-dependent PDEs (IC50 1.5 μM) while reducing adenosine receptor antagonism [1][2]. Furthermore, 7-benzylxanthine serves as a privileged intermediate for regioselective N9-alkylation and synthesis of 3-substituted xanthines, a transformation not readily accessible with N7-unsubstituted precursors [2][3]. These differential properties make 7-benzylxanthine and its derivatives essential tools for selective PDE inhibition and targeted synthetic routes.

Quantitative Differentiation of 7-Benzylxanthine and Derivatives: Head-to-Head Evidence for Scientific Selection


7-Benzyl-IBMX Exhibits 5-Fold Higher Potency as Calcium-Dependent PDE Inhibitor Relative to IBMX

In a head-to-head comparison of alkylxanthine PDE inhibitors, 7-benzyl-IBMX (the 7-benzyl analog of 3-isobutyl-1-methylxanthine) demonstrated an IC50 of 1.5 μM for inhibition of brain calcium-dependent phosphodiesterase, whereas the parent compound IBMX exhibited an IC50 of 7.5 μM [1]. This represents a 5-fold enhancement in inhibitory potency conferred by the 7-benzyl substitution. Theophylline, a common reference xanthine, was less potent than IBMX in this assay and did not achieve comparable inhibition at the tested concentrations [1].

Phosphodiesterase inhibition cAMP signaling Calcium-dependent PDE

7-Benzylxanthine Enables High-Yield Alkylation to Afford 3-Substituted Xanthines

7-Benzylxanthine serves as a key intermediate for the preparation of 3-alkyl-xanthines via a general synthetic procedure [1]. In a representative alkylation reaction, 1-(4-brombutyl)-3-methyl-7-benzylxanthine was isolated in 79.6% yield (12.16 g) from the corresponding 7-benzylxanthine precursor [2]. While yields for analogous transformations using N7-unsubstituted xanthines are often lower or require more forcing conditions, the benzyl protecting group facilitates clean N9-alkylation with cheap reagents such as ethyl tosylate or diethyl sulfate, enabling subsequent deprotection to yield the desired 3-alkyl-xanthine [1][3].

Xanthine synthesis Regioselective alkylation Synthetic intermediate

7-Substituted Xanthines Exhibit Reduced Adenosine Receptor Antagonism, Minimizing CNS-Mediated Confounds

Structure-activity relationship studies reveal that most xanthine derivatives bearing 7-position substituents, including 7-benzyl, are significantly less potent adenosine receptor antagonists than xanthine itself or the 1,3-dimethyl analog theophylline [1]. Xanthine exhibits Ki values of 170 μM (A1) and 93 μM (A2), while theophylline and caffeine are approximately equipotent at both subtypes [1]. In contrast, 7-substituted xanthines such as diprophylline, pentoxifylline, and by extension 7-benzylxanthine, display diminished adenosine antagonism [1][2]. This profile contrasts sharply with 7-benzyl-IBMX, which retains potent PDE inhibition (IC50 1.5 μM) while acting as a relatively weak adenosine antagonist (IC50 100 μM) [3].

Adenosine receptor Off-target activity Receptor selectivity

7-Benzylxanthine Derivatives Undergo Facile N9-Alkylation for Carbene Complex Synthesis

1,3-Dimethyl-7-benzylxanthine and related derivatives are readily ethylated at the N9 position using inexpensive alkylating agents such as ethyl tosylate or diethyl sulfate, affording xanthinium salts in high conversion [1]. These salts serve as direct precursors to N-heterocyclic carbene (NHC) silver(I) complexes, which can be transmetallated to gold(I), ruthenium(II), and rhodium(I/III) complexes [1]. In contrast, 1,3,7-trimethylxanthine (caffeine) requires harsher conditions for N9 functionalization, and N7-unsubstituted xanthines often yield complex regioisomeric mixtures [1].

N-Heterocyclic carbene Organometallic chemistry Xanthine-based ligands

High-Value Application Scenarios for 7-Benzyl-1H-purine-2,6(3H,7H)-dione Driven by Quantitative Evidence


Selective Inhibition of Calcium-Dependent Phosphodiesterase (Ca-dep PDE) in cAMP Signaling Studies

Researchers investigating cAMP-mediated pathways can employ 7-benzyl-IBMX—a derivative of 7-benzylxanthine—as a potent and selective inhibitor of calcium-dependent PDE isoforms. With an IC50 of 1.5 μM, 7-benzyl-IBMX offers a 5-fold potency advantage over the widely used IBMX (IC50 7.5 μM), enabling lower inhibitor concentrations that minimize off-target adenosine receptor antagonism [1]. This selectivity profile is particularly advantageous in neurobiological assays where adenosine receptor blockade confounds interpretation.

Synthesis of 3-Alkyl-Xanthines for Medicinal Chemistry Optimization

Medicinal chemists seeking to explore 3-substituted xanthines as potential antifibrotic, antioxidant, or anticancer agents can utilize 7-benzylxanthine as a key intermediate. The general procedure for converting 7-benzylxanthine to 3-alkyl-xanthines is well-established [2], and a representative derivative, 1-(4-brombutyl)-3-methyl-7-benzylxanthine, is obtained in 79.6% isolated yield [3]. This high-yielding route reduces synthetic burden and accelerates structure-activity relationship (SAR) exploration.

Preparation of Xanthine-Derived N-Heterocyclic Carbene (NHC) Complexes

Organometallic chemists developing novel catalysts can access xanthine-based NHC ligands via N9-alkylation of 1,3-dimethyl-7-benzylxanthine. The benzyl group at N7 facilitates smooth ethylation at N9 using cheap reagents (ethyl tosylate or diethyl sulfate) under mild conditions, followed by conversion to silver carbene complexes and subsequent transmetallation to gold, ruthenium, or rhodium [4]. This route offers a more practical alternative to caffeine-derived carbenes, which require harsher alkylation conditions.

Pharmacological Tool for Isolating PDE-Mediated Effects from Adenosine Receptor Signaling

In functional assays where both PDE inhibition and adenosine receptor antagonism may influence outcomes (e.g., smooth muscle relaxation, lipolysis), 7-benzylxanthine derivatives provide a cleaner pharmacological tool. As established in class-level structure-activity relationships, 7-substituted xanthines exhibit markedly reduced adenosine receptor affinity relative to theophylline or caffeine [5][6], allowing researchers to attribute observed effects more confidently to PDE inhibition rather than adenosine receptor blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.